![molecular formula C8H13BrO B13471761 2-(Bromomethyl)-5-oxaspiro[3.4]octane](/img/structure/B13471761.png)
2-(Bromomethyl)-5-oxaspiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-5-oxaspiro[34]octane is a spirocyclic compound that features a unique structure with a bromomethyl group attached to a spiro[34]octane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-oxaspiro[3.4]octane typically involves the formation of the spirocyclic ring system followed by the introduction of the bromomethyl group. One common method involves the reaction of a suitable precursor with a brominating agent under controlled conditions. For example, the reaction of a spirocyclic alcohol with phosphorus tribromide (PBr3) can yield the desired bromomethyl derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-5-oxaspiro[3.4]octane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
2-(Bromomethyl)-5-oxaspiro[3.4]octane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex spirocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used to study the effects of spirocyclic structures on biological systems and to develop new bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-5-oxaspiro[3.4]octane depends on its specific application and the molecular targets involved. In general, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds and the modification of the target’s structure and function. The spirocyclic ring system can also influence the compound’s binding affinity and selectivity for specific molecular targets.
Comparaison Avec Des Composés Similaires
2-(Bromomethyl)-5-oxaspiro[3.4]octane can be compared with other spirocyclic compounds, such as:
2-(Chloromethyl)-5-oxaspiro[3.4]octane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-5-thiaspiro[3.4]octane: Contains a sulfur atom in the spirocyclic ring instead of an oxygen atom.
2-(Bromomethyl)-5-azaspiro[3.4]octane: Contains a nitrogen atom in the spirocyclic ring instead of an oxygen atom.
The uniqueness of this compound lies in its specific combination of a bromomethyl group and an oxaspirocyclic ring, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H13BrO |
|---|---|
Poids moléculaire |
205.09 g/mol |
Nom IUPAC |
2-(bromomethyl)-5-oxaspiro[3.4]octane |
InChI |
InChI=1S/C8H13BrO/c9-6-7-4-8(5-7)2-1-3-10-8/h7H,1-6H2 |
Clé InChI |
HPUYRYRLVXZEIJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC(C2)CBr)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


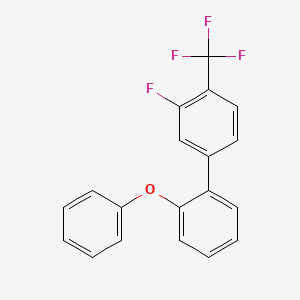
![Methyl2-amino-2-{bicyclo[2.1.1]hexan-1-yl}acetatehydrochloride](/img/structure/B13471696.png)


![4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride](/img/structure/B13471705.png)
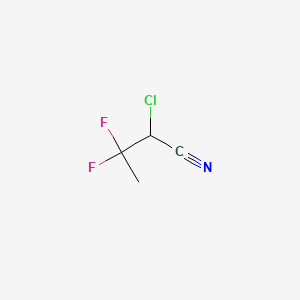
![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13471721.png)
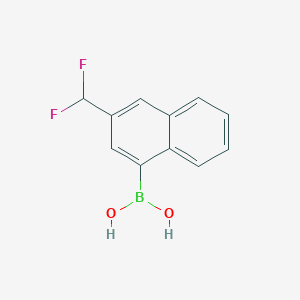
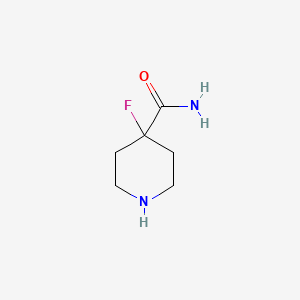

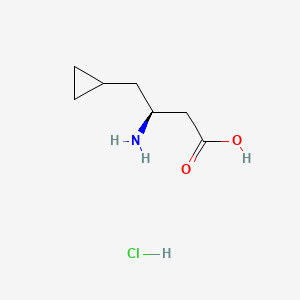

![Methyl 1-({[(benzyloxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13471758.png)
![1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13471763.png)
